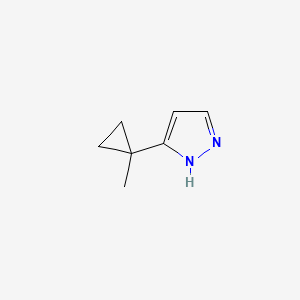

3-(1-methylcyclopropyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1-methylcyclopropyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-7(3-4-7)6-2-5-8-9-6/h2,5H,3-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQQTRKDYZKYMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 1 Methylcyclopropyl 1h Pyrazole and Its Derivatives

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a well-established field, with several key strategies remaining relevant today. These methods primarily rely on the formation of the five-membered ring from acyclic precursors.

Cyclocondensation Strategies Utilizing Hydrazines and 1,3-Difunctional Precursors

The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govorganic-chemistry.org For the synthesis of 3-(1-methylcyclopropyl)-1H-pyrazole, the key precursor is 1-(1-methylcyclopropyl)butane-1,3-dione. This precursor can be synthesized via a Claisen condensation of methyl 1-methylcyclopropyl ketone with an acetate (B1210297) source, such as ethyl acetate, in the presence of a strong base like sodium ethoxide. The subsequent reaction of the resulting 1,3-diketone with hydrazine hydrate (B1144303) proceeds via a dehydration reaction to form the stable pyrazole ring.

A related and highly effective modern alternative involves the reaction of a ketone with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate. This intermediate, a type of 1,3-difunctional precursor, readily undergoes cyclocondensation with hydrazine. A patented method for the analogous synthesis of 3-cyclopropyl-1H-pyrazole demonstrates this approach, where 1-cyclopropyl methyl ketone is first converted to the corresponding enaminone, which is then cyclized with hydrazine hydrate in a refluxing alcohol solvent. This method avoids the isolation of the potentially unstable β-diketone.

| Precursor Type | Specific Precursor for Target Synthesis | Co-reactant | Key Reaction | Reference (Analogous Synthesis) |

|---|---|---|---|---|

| 1,3-Diketone | 1-(1-Methylcyclopropyl)butane-1,3-dione | Hydrazine hydrate | Knorr Pyrazole Synthesis | smolecule.com |

| Enaminone | 3-(Dimethylamino)-1-(1-methylcyclopropyl)prop-2-en-1-one | Hydrazine hydrate | Enaminone-Hydrazine Condensation | nih.gov |

1,3-Dipolar Cycloaddition Reactions with Diazo Compounds and Alkynes

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful, atom-economical method for constructing five-membered heterocyclic rings. wikipedia.orgwikipedia.org In pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile). mdpi.comyoutube.com

To synthesize this compound, two primary pathways can be envisioned:

Reaction of a (1-methylcyclopropyl)-substituted alkyne with a simple diazo compound: (1-Methylcyclopropyl)acetylene can serve as the dipolarophile, reacting with diazomethane. The regioselectivity of such cycloadditions can often be controlled by the electronic and steric properties of the substituents.

Reaction of a (1-methylcyclopropyl)-substituted diazo compound with a simple alkyne: A diazo compound bearing the 1-methylcyclopropyl group could react with acetylene.

These reactions proceed through a concerted mechanism, leading to a pyrazolenine intermediate which rapidly tautomerizes to the aromatic pyrazole. comporgchem.com While highly effective for many pyrazole systems, the synthesis and handling of potentially explosive diazo compounds require specialized care.

| 1,3-Dipole | Dipolarophile | Resulting Intermediate | Final Product | Reference (General Method) |

|---|---|---|---|---|

| Diazomethane | (1-Methylcyclopropyl)acetylene | 3-(1-Methylcyclopropyl)-1H-pyrazoline | This compound | wikipedia.orgrsc.org |

| 1-Diazo-1-(1-methylcyclopropyl)ethane | Acetylene | 3-(1-Methylcyclopropyl)-1H-pyrazoline | This compound | mdpi.comnih.gov |

Multicomponent Reaction Protocols for Expedited Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste. beilstein-journals.org Several MCRs have been developed for the synthesis of polysubstituted pyrazoles. nih.govmdpi.comlongdom.org

A common MCR strategy involves the in situ generation of a 1,3-dielectrophile which then undergoes cyclocondensation with hydrazine. beilstein-journals.org For instance, a three-component reaction could involve a ketone (e.g., methyl 1-methylcyclopropyl ketone), an aldehyde, and tosylhydrazine. beilstein-journals.org The initial condensation between the aldehyde and tosylhydrazine forms a tosylhydrazone, which can then participate in a cycloaddition sequence. Another approach involves the reaction of a ketone, an acid chloride, and hydrazine, where the 1,3-diketone is formed in situ and immediately trapped by the hydrazine. beilstein-journals.org While no specific MCRs for this compound are prominently reported, these general protocols offer a template for its potential one-pot synthesis.

Targeted Functionalization and Derivatization Strategies of the this compound Scaffold

Once the core this compound structure is obtained, it can be further modified to introduce various functional groups at the nitrogen and carbon atoms of the pyrazole ring.

Regioselective Substitution and Alkylation Reactions at Nitrogen and Carbon Centers

The pyrazole ring contains two nitrogen atoms, but N-alkylation typically occurs regioselectively. In an unsubstituted pyrazole, the two nitrogens are equivalent due to tautomerism. However, upon substitution, one nitrogen is typically favored. For instance, the methylation of 3-cyclopropyl-1H-pyrazole with a methylating agent in the presence of a base proceeds to give 3-cyclopropyl-1-methyl-1H-pyrazole, demonstrating a common strategy for N-functionalization. nih.gov

Electrophilic substitution on the pyrazole ring, such as halogenation, primarily occurs at the C4 position, which is the most electron-rich carbon. Regioselective iodination of 1-aryl-3-CF3-pyrazoles has been achieved using elemental iodine in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN), yielding the 4-iodo derivatives. nih.gov Alternatively, deprotonation of the pyrazole ring with a strong base like n-butyllithium (n-BuLi) generates a pyrazolide anion, which can then react with an electrophile. This strategy often leads to substitution at the C5 position. nih.gov These methods provide a toolbox for introducing substituents at specific carbon atoms of the this compound core.

| Target Position | Reaction Type | Reagent System | Product Type | Reference (Analogous Reaction) |

|---|---|---|---|---|

| N1 | Alkylation | Alkyl halide / Base (e.g., K₂CO₃) | 1-Alkyl-3-(1-methylcyclopropyl)-1H-pyrazole | nih.gov |

| C4 | Electrophilic Halogenation | I₂ / CAN or NBS | 4-Halo-3-(1-methylcyclopropyl)-1H-pyrazole | nih.gov |

| C5 | Lithiation followed by Electrophilic Quench | 1. n-BuLi; 2. Electrophile (e.g., I₂) | 5-Substituted-3-(1-methylcyclopropyl)-1H-pyrazole | nih.gov |

Acylation and Other Carbonyl Functionalization Pathways

Acylation of the pyrazole ring can occur at either a nitrogen or a carbon atom, depending on the reaction conditions and the nature of the acylating agent. researchgate.net Direct N-acylation can be achieved by reacting the pyrazole with an acyl halide or anhydride. mdpi.com

Carbonyl groups can be introduced onto the carbon framework of the pyrazole ring using specific reactions. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles. organic-chemistry.orgjk-sci.comchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group at the C4 position of the pyrazole ring. A patent describing the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde via a Vilsmeier-Haack reaction provides a direct blueprint for this transformation on the target scaffold. nih.gov This introduces a versatile carbonyl handle that can be used for further synthetic elaborations. In some cases, the Vilsmeier-Haack conditions can also lead to substitution of other groups on the ring, such as the conversion of a methoxyethoxy group to a chloroethoxy group, demonstrating the reaction's dual functionality. mdpi.com

Oxidative Transformations and Their Selectivity

Oxidative transformations provide a powerful tool for the functionalization of pyrazole rings. The regioselectivity of these reactions is a critical aspect, often influenced by the nature of the oxidant and the substituents on the pyrazole core.

For instance, the direct C-4 thio- and selenocyanation of 4-unsubstituted pyrazoles has been achieved using ammonium thiocyanate (B1210189) (NH₄SCN) or potassium selenocyanate (B1200272) (KSeCN) as the respective sources, with PhICl₂ acting as a hypervalent iodine oxidant. beilstein-journals.org This metal-free method is believed to proceed through the in situ generation of a reactive electrophilic species, either thiocyanogen (B1223195) chloride (Cl-SCN) or selenocyanogen (B1243902) chloride (Cl-SeCN). beilstein-journals.org The reaction demonstrates high regioselectivity, exclusively functionalizing the C-4 position of the pyrazole ring. beilstein-journals.org The resulting 4-thiocyanato and 4-selenocyanato pyrazoles can be further transformed into other valuable derivatives, such as those containing SCF₃, SeCF₃, thiomethyl, and selenomethyl groups. beilstein-journals.org

A plausible mechanism for this transformation involves the initial reaction of the selenium or sulfur source with PhICl₂ to form an intermediate which then generates the electrophilic Cl-SeCN or Cl-SCN. This species subsequently undergoes an electrophilic addition to the pyrazole ring, followed by deprotonation to yield the final C-4 functionalized product. beilstein-journals.org

Table 1: Oxidative Thio- and Selenocyanation of Pyrazoles

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 4-Unsubstituted Pyrazole | NH₄SCN, PhICl₂ | 4-Thiocyanatopyrazole | Good |

Transition-Metal Catalyzed Synthesis and Transformation

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and pyrazoles are no exception. Palladium, ruthenium, and copper catalysts have been extensively employed for the construction and modification of the pyrazole scaffold.

Palladium catalysts are particularly effective in mediating carbon-carbon bond-forming reactions, which are fundamental to the synthesis of substituted pyrazoles. iupac.orgmit.edursc.org The Suzuki-Miyaura cross-coupling reaction, for example, has been successfully applied to the synthesis of cyclopropylthiophene derivatives, which can be precursors or analogues to cyclopropyl-pyrazoles. mdpi.com This reaction typically involves the coupling of a bromothiophene with cyclopropylboronic acid in the presence of a palladium catalyst, such as Pd(OAc)₂ with a suitable phosphine (B1218219) ligand like Sphos. mdpi.com

Palladium-catalyzed cycloisomerization reactions of allenyl ketones represent another powerful strategy for constructing heterocyclic systems. nih.gov While this method has been primarily investigated for the synthesis of furans, the underlying principles of activating and cyclizing unsaturated systems could be conceptually extended to the synthesis of pyrazole derivatives from appropriate nitrogen-containing precursors. Mechanistic studies of these cycloisomerizations suggest the involvement of Pd(II)/Pd(IV) catalytic cycles. nih.gov Furthermore, palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes via C(sp³)–H activation has been developed for synthesizing cyclopropane-fused γ-lactams, showcasing the potential for creating complex polycyclic systems containing a cyclopropane (B1198618) ring. nih.gov

Ruthenium catalysts have emerged as effective tools for pyrazole synthesis, particularly through acceptorless dehydrogenative coupling reactions. acs.orgorganic-chemistry.org For example, the reaction of 1,3-diols with arylhydrazines, catalyzed by a ruthenium complex, can selectively yield pyrazoles. acs.orgorganic-chemistry.org This process is atom-economical, producing only water and hydrogen gas as byproducts. acs.orgorganic-chemistry.org Ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of alkyl hydrazines also provides a route to 1,4-disubstituted pyrazoles. organic-chemistry.org Furthermore, ruthenium(II)-catalyzed oxidative C-N coupling offers a method for the intramolecular synthesis of tri- and tetrasubstituted pyrazoles. organic-chemistry.org

Copper catalysis offers a cost-effective and versatile alternative for pyrazole synthesis. rsc.orgthieme-connect.comrsc.org Copper-catalyzed aerobic oxidative C(sp²)–H amination has been developed for the synthesis of pyrazoles and indazoles under mild conditions. acs.org This method exhibits good functional group tolerance. acs.org Another approach involves a copper-catalyzed relay oxidation strategy where oxime acetates, amines, and aldehydes react to form pyrazoles. rsc.org This cascade process involves several bond formations and an oxidative dehydrogenation step. rsc.org Copper(I) catalysts have also been used in the one-pot synthesis of pyrazoles from phenylhydrazones and dialkyl ethylenedicarboxylates. thieme-connect.com Additionally, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to a variety of pyrazole derivatives. organic-chemistry.org

Table 2: Comparison of Ruthenium- and Copper-Catalyzed Pyrazole Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Ruthenium Complex | 1,3-Diols, Arylhydrazines | Pyrazoles | Acceptorless dehydrogenation, atom-economical acs.orgorganic-chemistry.org |

| Copper Catalyst | Oxime acetates, Amines, Aldehydes | Substituted Pyrazoles | Relay oxidation, green oxidants rsc.org |

Green Chemistry and Sustainable Synthetic Techniques

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have become increasingly important in chemical synthesis. Microwave-assisted and ultrasound-promoted reactions are two key techniques that align with these principles.

Microwave irradiation has been widely adopted as a green and efficient method for accelerating organic reactions, including the synthesis of pyrazoles. rsc.orgbenthamdirect.comnih.govresearchgate.netdergipark.org.trrsc.orgrsc.orgnih.govnih.govmdpi.comyoutube.comrsc.org This technique often leads to significantly reduced reaction times, higher yields, and improved selectivity compared to conventional heating methods. benthamdirect.comnih.govrsc.org

Microwave-assisted synthesis has been successfully employed in various pyrazole-forming reactions. For example, the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines to produce 4,5-dihydro-1H-pyrazoles and dehydrated pyrazoles has been shown to be more efficient under microwave irradiation compared to conventional heating. researchgate.net Solvent-free, microwave-assisted ring-opening reactions of phenyl glycidyl (B131873) ether with pyrazoles have also been reported, offering a rapid and efficient route to substituted pyrazole derivatives. nih.gov Furthermore, one-pot, three-component syntheses of novel pyrazole scaffolds have been achieved under controlled microwave heating conditions. nih.govnih.gov

Table 3: Microwave-Assisted Synthesis of Pyrazole Derivatives

| Reaction Type | Reactants | Conditions | Advantages |

|---|---|---|---|

| Cyclocondensation | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | Solvent-free, Microwave | Shorter reaction times, higher yields researchgate.net |

| Ring-opening | Phenyl glycidyl ether, Pyrazoles | Solvent-free, Microwave | Rapid, efficient nih.gov |

Ultrasound irradiation is another green chemistry technique that can enhance the rate and efficiency of chemical reactions through the phenomenon of acoustic cavitation. rsc.orgnih.govnih.govresearchgate.netasianpubs.orgresearchgate.netnih.gov This method often allows for milder reaction conditions and can promote reactions that are difficult to achieve under silent (non-irradiated) conditions. nih.gov

The synthesis of substituted pyrazoles from the reaction of carbanions of 1-aryl-2-(phenylsulfonyl)-ethanone with hydrazonyl halides has been shown to be significantly improved by ultrasound irradiation, leading to higher yields and shorter reaction times. nih.gov In some cases, reactions that did not proceed under silent conditions were successfully carried out with the aid of ultrasound. nih.gov Ultrasound has also been utilized to accelerate multicomponent reactions for the synthesis of pyrazoles, resulting in good to excellent yields in a short timeframe. researchgate.net Furthermore, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine has been effectively promoted by ultrasound in the presence of a copper(I) catalyst. asianpubs.org

Table 4: Ultrasound-Promoted Synthesis of Pyrazoles

| Reaction Type | Reactants | Conditions | Advantages |

|---|---|---|---|

| Cyclization | 1-Aryl-2-(phenylsulfonyl)-ethanone carbanions, Hydrazonyl halides | Ultrasound, Ethanol | Higher yields, shorter reaction times, enables difficult reactions nih.gov |

| Multicomponent Reaction | Aromatic aldehydes, Hydrazine monohydrate, Ethyl acetoacetate | Ultrasound | Rapid, high yields researchgate.net |

Mechanochemical Approaches in Pyrazole Synthesis

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical energy to initiate chemical reactions, has emerged as a sustainable and efficient alternative to traditional solution-based methods for synthesizing pyrazole derivatives. researchgate.net This approach, often conducted through techniques like ball milling or grinding, offers significant advantages, including reduced solvent consumption, lower energy requirements, and the potential for novel reactivity not observed in solution. researchgate.netrsc.org

The synthesis of pyrazoles under mechanochemical conditions typically involves the solid-state reaction of starting materials. For instance, a one-pot synthesis of 3,5-diphenyl-1H-pyrazoles has been successfully achieved by ball milling chalcones and hydrazine, demonstrating the feasibility of forming the pyrazole core through mechanical activation. wikipedia.org This method avoids the need for bulk solvents, simplifying work-up procedures and minimizing chemical waste. rsc.org

Furthermore, mechanochemistry has been applied to the synthesis of more complex fused pyrazole systems, such as pyrano[2,3-c]pyrazoles. researchgate.net These multicomponent reactions benefit from the high-energy environment of the milling process, which can facilitate reactions between solid starting materials that are often unfeasible in conventional solution-based chemistry. researchgate.net While less common than microwave or ultrasound-assisted synthesis, mechanochemical activation provides distinct sustainability advantages. rsc.org Studies have shown that this solvent-free method is rapid, operationally simple, and can lead to high yields of products like 4-chloropyrazole derivatives without the need for tedious purification steps like column chromatography. rsc.org

Key Features of Mechanochemical Pyrazole Synthesis:

| Feature | Description | Source(s) |

| Methodology | Utilizes mechanical force (e.g., ball milling, grinding) to induce chemical reactions in the solid state. | researchgate.net |

| Sustainability | Reduces or eliminates the need for solvents, leading to greener chemical processes. | rsc.orgrsc.org |

| Efficiency | Often results in shorter reaction times and high product yields. | rsc.org |

| Novelty | Enables multicomponent reactions and the synthesis of compounds not easily accessible through solution chemistry. | researchgate.net |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure chiral pyrazole derivatives is of significant interest due to the prevalence of such structures in pharmacologically active molecules. rsc.orgresearchgate.net Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing a specific stereoisomer as the major product. This is typically achieved through two main strategies: the use of chiral auxiliaries and the application of catalytic asymmetric methods.

Chiral Auxiliaries and Catalytic Asymmetric Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org A notable example is the use of tert-butanesulfinamide as a chiral auxiliary in the synthesis of novel chiral pyrazole derivatives. rsc.orgrsc.org In this approach, the condensation of (R)- or (S)-tert-butanesulfinamide with an aldehyde forms a chiral sulfinylimine. rsc.org A stereoselective addition of an organometallic reagent to this imine, followed by desulfination and subsequent cyclization steps, yields the target chiral pyrazole. rsc.orgrsc.org Oxazolidinones, popularized by David A. Evans, represent another important class of chiral auxiliaries used to set stereocenters in a variety of syntheses. wikipedia.org

Catalytic asymmetric synthesis has become a powerful tool for generating chiral molecules, including pyrazoles and pyrazolones. rsc.org This field employs small amounts of a chiral catalyst, which can be a metal complex or an organocatalyst, to produce large quantities of an enantiomerically enriched product. rsc.orgacs.org

Recent advancements have focused on the catalytic asymmetric synthesis of highly functionalized pyrazoles using pyrazolin-5-one derivatives as key substrates. rsc.org Organocatalytic methods, for instance, have been developed for the asymmetric synthesis of tetrahydropyrano[2,3-c]pyrazoles through a Michael/Wittig/oxa-Michael reaction sequence, achieving good yields and excellent enantioselectivities. acs.org Metal-catalyzed approaches have also proven effective. Chiral N,N'-dioxide metal complexes, such as those involving Zn(II), have been used for the asymmetric alkenylation of pyrazole-4,5-dione ketimines. thieme-connect.com Similarly, chiral copper complexes have been successfully employed in the asymmetric Friedel–Crafts hydroxyalkylation of pyrazole-4,5-diones with 5-aminoisoxazoles, affording products with a quaternary stereocenter in high yields and excellent enantiomeric excess (ee). rsc.org

Examples of Catalytic Asymmetric Synthesis of Pyrazole Derivatives:

| Catalyst Type | Reaction | Substrates | Outcome | Source(s) |

| Organocatalyst (Secondary Amine) | Asymmetric Michael/Wittig/oxa-Michael | Pyrazolone (B3327878), Aldehyde | Tetrahydropyrano[2,3-c]pyrazoles in good yields and excellent enantioselectivities. | acs.org |

| Organocatalyst (Squaramide) | Asymmetric Mannich Addition | Pyrazolone, Isatin-derived ketimine | 4-Fluoropyrazolones with high diastereoselectivity and excellent enantioselectivity. | thieme-connect.com |

| Metal Catalyst (Chiral Copper Complex) | Asymmetric Friedel–Crafts Hydroxyalkylation | Pyrazole-4,5-dione, 5-Aminoisoxazole | Chiral pyrazolones with a quaternary stereocenter in high yields and excellent ee values. | rsc.org |

| Metal Catalyst (Chiral Zn(II) Complex) | Asymmetric Alkenylation | Pyrazole-4,5-dione ketimine, Silyl enol ether | 4-Boc-amino-substituted pyrazolones with up to 99% ee. | thieme-connect.com |

Diastereoselective Transformations Involving the Cyclopropyl (B3062369) Moiety

Diastereoselective reactions are crucial for synthesizing compounds with multiple stereocenters, where one diastereomer is formed preferentially over others. youtube.com In the context of this compound, diastereoselective transformations can be envisioned to either install the substituted cyclopropyl group onto a chiral pyrazole precursor or to modify the cyclopropyl ring itself in a diastereoselective manner after its attachment.

The construction of polysubstituted cyclopropanes with high diastereoselectivity is an active area of research. nih.gov One modern approach involves the diastereoselective synthesis of cyclopropyl diboronates from gem-bis(boronates) and thianthrenium salts. nih.gov This method proceeds via a 1,2-boronate rearrangement and allows for the creation of 1,2-disubstituted cyclopropane structures. The resulting boronate groups can then be further derivatized, providing a stereocontrolled route to complex cyclopropyl architectures. nih.gov Such a strategy could be adapted to generate chiral, substituted cyclopropyl precursors for pyrazole synthesis.

Another powerful strategy involves cycloaddition reactions. The reaction of vinylcyclopropanes (VCPs) with 1,n-dipolar species can construct complex cyclic systems. acs.org While challenging, the development of asymmetric [3+2] cycloadditions of VCPs with partners like carboxylic acids, activated as mixed anhydrides, allows for the formation of functionalized cyclopentanes. acs.org The key to this transformation is the ring-opening of the vinylcyclopropane (B126155) to form a π-allyl–metal intermediate, which then undergoes an intramolecular reaction. The stereochemistry of the final product is controlled by the chiral catalyst and the geometry of this intermediate.

In the context of pyrazole synthesis, a cascade annulation reaction between a chalcone (B49325) epoxide and a pyrazolone can generate a pyranopyrazole scaffold with three contiguous stereocenters in a highly diastereoselective fashion. nih.gov This demonstrates that the pyrazole nucleus can effectively participate in and influence the stereochemical outcome of complex ring-forming reactions. Although this example does not directly involve a cyclopropyl group, the principles of nucleophilic attack by the pyrazolone followed by an intramolecular cyclization that sets multiple stereocenters could be applied to substrates bearing a cyclopropyl moiety. nih.gov

Strategies for Diastereoselective Synthesis Involving Cyclopropanes:

| Strategy | Description | Potential Application for Cyclopropyl-Pyrazoles | Source(s) |

| 1,2-Boronate Rearrangement | Diastereoselective synthesis of cyclopropyl diboronates from gem-bis(boronates). | Creation of stereodefined 1-methylcyclopropyl precursors for subsequent pyrazole ring formation. | nih.gov |

| [3+2] Cycloaddition | Asymmetric reaction of vinylcyclopropanes with dipolarophiles, proceeding through a π-allyl intermediate. | Diastereoselective reaction of a vinylcyclopropane attached to a pyrazole core to build complex fused ring systems. | acs.org |

| Cascade Annulation | Multi-step reaction sequence where a pyrazolone nucleophile attacks an electrophile, leading to a cyclization that forms multiple stereocenters. | Reaction of a chiral pyrazolone with an electrophile containing a cyclopropyl group to achieve diastereoselective product formation. | nih.gov |

Mechanistic Investigations into the Chemical Reactivity of 3 1 Methylcyclopropyl 1h Pyrazole

Electronic Structure and Aromaticity Effects on Reactivity

The pyrazole (B372694) ring is a five-membered aromatic heterocycle containing three sp²-hybridized carbon atoms and two sp²-hybridized nitrogen atoms. rrbdavc.org Each atom in the ring contributes a p-orbital to the π-system, resulting in a delocalized 6π-electron system that confers aromatic stability. rrbdavc.org The pyrazole structure possesses both a pyrrole-like nitrogen (N1), which is acidic and has its lone pair involved in the aromatic system, and a pyridine-like nitrogen (N2), which is basic and has its lone pair in an sp² orbital in the plane of the ring. nih.govencyclopedia.pub

The 1-methylcyclopropyl group at the C3 position significantly influences the electronic properties of the pyrazole ring. The cyclopropyl (B3062369) group, particularly when adjacent to a π-system, can act as an electron-donating group. This donation occurs through the interaction of its "bent" sigma bonds (Walsh orbitals) with the pyrazole π-system. The additional methyl group on the cyclopropane (B1198618) ring further enhances this electron-donating effect via hyperconjugation.

This increased electron density on the pyrazole ring has several consequences for its reactivity:

It can enhance the basicity of the pyridine-like N2 atom. nih.gov

It influences the regioselectivity of electrophilic substitution reactions. researchgate.net

It may affect the stability of intermediates formed during chemical transformations.

The aromatic character of the pyrazole ring means it is prone to electrophilic substitution reactions, which preferentially occur at the C4 position. rrbdavc.orgimperial.ac.uk Attack at C3 or C5 is disfavored as it would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen. rrbdavc.org The presence of the electron-donating 1-methylcyclopropyl group at C3 further deactivates the C3 and C5 positions towards electrophilic attack but activates the C4 position. Conversely, the C3 and C5 positions are more susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. nih.govresearchgate.net

Prototropic Tautomerism and its Influence on Reaction Pathways

N-unsubstituted pyrazoles, such as 3-(1-methylcyclopropyl)-1H-pyrazole, exhibit annular prototropic tautomerism. This is a rapid equilibrium involving the migration of a proton between the two nitrogen atoms (N1 and N2). nih.govmdpi.com This process results in two distinct tautomeric forms: this compound and 5-(1-methylcyclopropyl)-1H-pyrazole.

The position of this equilibrium is influenced by several factors, including the nature of the substituent, the solvent, and temperature. nih.govresearchgate.net Theoretical studies on substituted pyrazoles have shown that electron-donating groups, like the methylcyclopropyl group, tend to favor the tautomer where the substituent is at the C3 position. nih.govresearchgate.net This preference can be attributed to the stabilization of the pyrazole ring through electronic effects. However, the energy difference between the tautomers is often small, and both forms can be present in solution. researchgate.netresearchgate.net

This tautomeric equilibrium is critical as it dictates the available reaction pathways. encyclopedia.pub Each tautomer presents a different reactive landscape. For example, in a condensation reaction, the nucleophilicity of the ring nitrogens and the electrophilicity of the ring carbons will differ between the 3-substituted and 5-substituted tautomers, potentially leading to different products. mdpi.com The specific tautomer that reacts may be determined by kinetic or thermodynamic control, depending on the reaction conditions. nih.gov The ability to control the tautomeric equilibrium, perhaps through solvent choice or pH, is a key strategy for achieving regioselectivity in the synthesis of pyrazole derivatives. nih.govencyclopedia.pub

Reaction Kinetics and Thermodynamic Considerations

The reactivity of this compound is a balance between kinetically and thermodynamically controlled pathways. nih.gov For instance, in reactions involving the pyrazole ring, the formation of an initial, less stable product (kinetic control) may occur faster than the formation of a more stable product (thermodynamic control). mdpi.comnih.gov

Table 1: General Kinetic vs. Thermodynamic Factors in Pyrazole Chemistry

| Factor | Kinetic Control | Thermodynamic Control |

| Reaction Conditions | Lower temperatures, shorter reaction times | Higher temperatures, longer reaction times, presence of an equilibrium-catalyst |

| Product | The product that is formed fastest (lower activation energy) | The most stable product (lowest Gibbs free energy) |

| Reversibility | Often involves irreversible or quasi-irreversible steps | Relies on reversible reaction steps to allow equilibration |

The cyclopropane ring introduces its own set of thermodynamic considerations. The inherent strain energy of the three-membered ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, which are thermodynamically favorable. However, these reactions often have a significant kinetic barrier, requiring specific catalysts (e.g., acid or transition metals) or energy input (e.g., heat) to proceed. acs.org

Detailed Mechanistic Elucidation of Key Transformations

The 1-methylcyclopropyl substituent can undergo a variety of ring-opening and rearrangement reactions, often catalyzed by acid or transition metals, or induced thermally. acs.org The specific pathway is highly dependent on the reaction conditions and the nature of the attacking reagent.

One common mechanism involves the protonation of the cyclopropane ring, followed by nucleophilic attack. This can lead to the formation of a variety of open-chain products. Rearrangements can also occur, such as the vinylcyclopropane-cyclopentene rearrangement, although this is more typical for vinyl-substituted cyclopropanes. acs.org In the context of the pyrazole moiety, the electronic nature of the heterocyclic ring can influence the regioselectivity of the ring-opening. acs.org Mechanistic studies often employ stereochemically defined cyclopropanes to probe the reversibility and stereochemical outcome of these rearrangements. nih.gov Ring-rearrangement metathesis is another powerful tool for the synthesis of complex heterocyclic structures from cyclopropene (B1174273) precursors. nih.gov

The pyrazole ring exhibits distinct sites for nucleophilic and electrophilic attack. nih.govresearchgate.net

Electrophilic Attack : As an electron-rich aromatic system, the pyrazole ring readily undergoes electrophilic substitution. Due to the electronic structure, the C4 position is the most nucleophilic and is the preferred site of attack. rrbdavc.orgimperial.ac.uk The electron-donating 1-methylcyclopropyl group at C3 further enhances the electron density at C4, reinforcing this regioselectivity. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized cationic intermediate (sigma complex). Protonation of the pyridine-like nitrogen can occur in acidic media, deactivating the ring towards electrophilic attack. rrbdavc.org

Nucleophilic Attack : The C3 and C5 positions of the pyrazole ring are electron-deficient due to their proximity to the electronegative nitrogen atoms and are thus susceptible to nucleophilic attack. researchgate.netimperial.ac.ukresearchgate.net The presence of a good leaving group at these positions facilitates nucleophilic aromatic substitution (SNAAr). The reaction mechanism can also proceed via an addition-of-nucleophile, ring-opening, ring-closure (ANRORC) sequence, particularly with strong nucleophiles. rrbdavc.org

Table 2: Regioselectivity of Reactions on the Pyrazole Ring

| Position | Reaction Type | Influence of 3-(1-methylcyclopropyl) Group |

| N1 | Alkylation, Acylation | Steric hindrance from the adjacent C5 and 3-substituent. |

| N2 | Protonation, Alkylation | Basicity is enhanced by the electron-donating substituent. |

| C3 | Nucleophilic Attack | Electron-donating group slightly disfavors attack compared to an unsubstituted pyrazole. |

| C4 | Electrophilic Substitution | Activated by the electron-donating group at C3. |

| C5 | Nucleophilic Attack | Less sterically hindered than C3 for nucleophilic approach. |

The pyrazole ring and the cyclopropyl group can both participate in radical-mediated reactions. Pyrazoles can be involved in radical cyclization and annulation reactions to form more complex fused heterocyclic systems. nih.gov The synthesis of pyrazoles can itself proceed through radical pathways, for example, via the Cu-catalyzed aerobic oxidative cyclization of unsaturated hydrazones, which involves a hydrazonyl radical intermediate. organic-chemistry.org

The cyclopropyl group can also undergo radical-mediated ring-opening. This can be initiated by a radical species abstracting a hydrogen atom from the methyl group or by the addition of a radical to the strained C-C bonds of the ring. The resulting radical intermediates can then undergo further transformations. Pyrazole derivatives have been investigated for their antioxidant properties, which are related to their ability to scavenge free radicals. acs.orgnih.gov The specific mechanisms of radical reactions involving this compound would depend on the nature of the radical initiator and the reaction conditions.

Steric and Electronic Influence of the 1-Methylcyclopropyl Substituent on Reactivity

The reactivity of the pyrazole ring in this compound is significantly modulated by the presence of the 1-methylcyclopropyl substituent at the 3-position. This substituent exerts a combination of steric and electronic effects that influence the electron density of the heterocyclic ring and the accessibility of its reactive sites to incoming reagents. Understanding these influences is crucial for predicting the compound's behavior in chemical transformations and for designing synthetic pathways.

The 1-methylcyclopropyl group is composed of a three-membered carbon ring with a methyl group attached to the quaternary carbon that is bonded to the pyrazole ring. Both the cyclopropyl and methyl components are generally considered to be electron-donating. The cyclopropyl group, due to the high p-character of its C-C bonds, can donate electron density to adjacent π-systems. The methyl group is a classic electron-donating group through induction and hyperconjugation. This combined electron-donating nature increases the electron density of the pyrazole ring, which can, in turn, affect its reactivity. For instance, studies on substituted pyrazoles have shown that electron-donating substituents at the 3- and 5-positions can enhance the stability of intermolecular charge-transfer complexes. researchgate.net

From a steric perspective, the 1-methylcyclopropyl group presents considerable bulk. This steric hindrance can shield the adjacent positions on the pyrazole ring (the N2 nitrogen and the C4 carbon), potentially directing reactions to the more accessible N1 nitrogen. The specific conformation and steric requirements of alkyl chains and cyclic systems have been noted to be important factors in the reactivity and biological activity of related heterocyclic compounds. acs.org In some catalytic processes involving substituted pyrazoles, bulky substituents have been observed to influence reaction yields, suggesting a significant steric role. acs.org

Table 1: Calculated Electronic Properties of an Analogous System (1-Methylcyclopropene) This table presents theoretical values for 1-methylcyclopropene (B38975) to illustrate the electronic characteristics of the 1-methylcyclopropyl moiety. Data is derived from computational studies.

| Parameter | Value | Significance for Reactivity |

| HOMO-LUMO Energy Gap | Low | A smaller energy gap generally implies higher reactivity, as less energy is required for electronic excitation. scielo.org.mx |

| Electrostatic Potential | Negative region associated with the π-system | Indicates areas susceptible to electrophilic attack. The electron-donating nature of the substituent enhances this effect. jjeci.net |

Detailed research findings on the reactivity of pyrazoles often highlight the directing effects of substituents. For example, in reactions involving electrophilic substitution, the electron-donating 1-methylcyclopropyl group would be expected to activate the pyrazole ring. However, the position of attack would be influenced by a combination of the inherent reactivity of the pyrazole nucleus and the steric hindrance imposed by the substituent. In reactions involving the nitrogen atoms, such as N-alkylation or coordination to metal centers, the steric bulk around the N2 position would likely favor reaction at the less hindered N1 position.

Table 2: Summary of Steric and Electronic Influences This table summarizes the expected effects of the 1-methylcyclopropyl substituent on the reactivity of the pyrazole ring.

| Influence | Description | Consequence for Reactivity |

| Electronic | The 1-methylcyclopropyl group acts as an electron-donating group via induction and the unique properties of the cyclopropyl ring. | Increases the electron density of the pyrazole ring, potentially enhancing its reactivity towards electrophiles and affecting the stability of reaction intermediates. researchgate.net |

| Steric | The substituent creates significant steric bulk around the C3 and N2 positions of the pyrazole ring. | Hinders the approach of reagents to nearby positions, potentially leading to regioselectivity favoring the less sterically encumbered N1 and C5 positions. echemi.com |

Computational Chemistry and Theoretical Modeling of 3 1 Methylcyclopropyl 1h Pyrazole Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a standard and reliable method for investigating the molecular geometry and electronic structure of organic molecules, including pyrazole (B372694) derivatives. nih.govnih.gov These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.

The conformational landscape of 3-(1-methylcyclopropyl)-1H-pyrazole is primarily defined by the rotation of the 1-methylcyclopropyl group relative to the pyrazole ring. DFT calculations can be employed to map the potential energy surface (PES) associated with this rotation, identifying the most stable conformers and the energy barriers separating them.

It is expected that two main planar conformers, where the methyl group of the cyclopropyl (B3062369) ring is either syn or anti to the N2 atom of the pyrazole ring, would represent energy minima. The relative energies of these conformers would be influenced by steric and electronic interactions. A potential energy scan would likely reveal a rotational barrier on the order of a few kcal/mol, indicating that at room temperature, the interconversion between these conformers would be rapid.

Furthermore, the presence of the methyl group on the cyclopropyl ring introduces an additional layer of conformational complexity compared to an unsubstituted cyclopropyl group. The steric hindrance between the methyl group and the adjacent atoms of the pyrazole ring could influence the preferred orientation of the cyclopropyl group.

Tautomerism is another critical aspect of the energetics of N-unsubstituted pyrazoles. The this compound can exist in two tautomeric forms: with the hydrogen atom on the N1 or N2 nitrogen. DFT calculations on other 3-substituted pyrazoles have shown that the relative stability of these tautomers is highly dependent on the electronic nature of the substituent. nih.govresearchgate.netmdpi.com Electron-donating groups, like alkyl groups, at the C3 position generally favor the tautomer where the substituent is at the 3-position (1H-tautomer). nih.gov Therefore, it is predicted that the this compound tautomer would be more stable than the 5-(1-methylcyclopropyl)-1H-pyrazole tautomer. The energy difference between these tautomers is typically small, often within a few kcal/mol. nih.gov

Table 1: Predicted Conformational and Tautomeric Energetics of this compound

| Parameter | Predicted Value Range | Basis of Prediction |

| Rotational Barrier (C3-C_cyclopropyl) | 1-5 kcal/mol | Analogy with other substituted heterocycles ekb.eg |

| Relative Energy (Syn vs. Anti) | < 2 kcal/mol | General principles of steric and electronic effects |

| Tautomer Energy Difference (3-substituted vs. 5-substituted) | 1-3 kcal/mol | Studies on other 3-alkyl-substituted pyrazoles nih.govresearchgate.net |

This table presents predicted values based on computational studies of analogous systems due to the absence of specific data for this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of the HOMO and LUMO of this compound are crucial for understanding its reactivity in various chemical reactions, such as cycloadditions and electrophilic/nucleophilic substitutions.

DFT calculations can provide detailed information about the FMOs. For pyrazole itself and its simple derivatives, the HOMO is typically a π-orbital distributed over the pyrazole ring, while the LUMO is a π*-orbital. The introduction of the 1-methylcyclopropyl substituent at the C3 position is expected to influence the energy and distribution of these orbitals. The cyclopropyl group, with its unique "banana bonds," can participate in π-conjugation, and the methyl group acts as a weak electron-donating group.

The HOMO energy is a measure of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.govlibretexts.org For substituted pyrazoles, the HOMO-LUMO gap can be tuned by the nature of the substituents. ripublication.com In the case of this compound, the alkyl substituent is expected to raise the HOMO energy level slightly compared to unsubstituted pyrazole, potentially making it more susceptible to electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Predicted Characteristics | Implication for Reactivity |

| HOMO | π-orbital primarily localized on the pyrazole ring, with some contribution from the cyclopropyl group. Energy is likely higher than in unsubstituted pyrazole. | Acts as the primary electron donor in reactions with electrophiles. |

| LUMO | π*-orbital primarily localized on the pyrazole ring. | Acts as the primary electron acceptor in reactions with nucleophiles. |

| HOMO-LUMO Gap | Expected to be in the range of 5-7 eV (based on DFT calculations for similar molecules). nih.gov | A significant gap suggests good kinetic stability. |

This table presents predicted properties based on FMO theory and computational studies of analogous pyrazole derivatives.

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. This provides a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.

For reactions involving this compound, such as electrophilic substitution, cycloaddition, or ring-opening of the cyclopropyl group, DFT calculations can be used to determine the activation energies (Ea) and reaction barriers. The activation energy is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate.

While specific reaction pathway analyses for this compound are not available in the provided search results, studies on related systems offer valuable insights. For example, computational studies on the cycloaddition reactions of pyrazoles have elucidated the energies of the transition states, confirming concerted or stepwise mechanisms. mdpi.com Similarly, theoretical investigations into the ring-opening of cyclopropyl-containing compounds have identified the transition state structures and the associated energy barriers. researchgate.net

For this compound, a potential reaction of interest is the acid-catalyzed ring-opening of the cyclopropyl group. Computational modeling could predict the transition state for protonation of the cyclopropyl ring and the subsequent C-C bond cleavage, providing the activation barrier for this process.

Beyond transition states, computational modeling can identify and characterize reaction intermediates, which are often transient and difficult to detect experimentally. By calculating the relative energies of different possible intermediates and products, it is possible to predict the regioselectivity and stereoselectivity of a reaction.

In the synthesis of substituted pyrazoles, for example, computational studies have been used to explain the observed regioselectivity by comparing the energies of the transition states leading to different regioisomers. mdpi.com For reactions involving this compound, computational analysis could predict whether an electrophile would preferentially attack the N1, N2, or C4 position of the pyrazole ring by comparing the stability of the corresponding intermediates.

Furthermore, in reactions where multiple products are possible, the calculated thermodynamic stabilities of the products can help in predicting the product distribution under thermodynamic control.

Computational Spectroscopy for Vibrational and Electronic Properties

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental spectroscopic data and for predicting the spectroscopic properties of unknown molecules.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as C-H stretches, N-H stretches, and ring deformations. researchgate.netnih.gov By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed spectral bands can be made. This is particularly useful for complex molecules where experimental assignment can be ambiguous. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Basis of Prediction |

| N-H stretch | 3400-3500 | General range for pyrazoles nih.gov |

| C-H stretch (pyrazole ring) | 3100-3200 | General range for pyrazoles nih.gov |

| C-H stretch (cyclopropyl) | 3000-3100 | Typical for cyclopropyl groups |

| C-H stretch (methyl) | 2850-3000 | Typical for methyl groups |

| Pyrazole ring breathing | 1400-1600 | Calculated values for pyrazole derivatives researchgate.netnih.gov |

This table presents predicted frequency ranges based on computational studies of pyrazole and its derivatives.

Electronic spectra, specifically UV-Vis absorption spectra, can also be predicted using time-dependent DFT (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals. The calculated absorption maxima (λ_max) can be compared with experimental data to understand the electronic structure of the molecule. For pyrazole derivatives, the main absorption bands in the UV region typically correspond to π → π* transitions within the aromatic ring. nih.gov The presence of the 1-methylcyclopropyl substituent would be expected to cause a slight red shift (to longer wavelength) in the absorption maximum compared to unsubstituted pyrazole due to its electron-donating and conjugating effects.

Theoretical Prediction of Infrared and Raman Spectra

Computational chemistry provides a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules, offering insights into their structural characteristics. For this compound, theoretical calculations, typically employing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, can be utilized to determine its geometric structure and predict its vibrational frequencies. nih.govresearchgate.netlongdom.org The calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and the approximate nature of the theoretical method, thereby improving agreement with experimental data. longdom.org

The predicted vibrational modes can be assigned to specific stretching, bending, and torsional motions of the molecule's constituent parts: the pyrazole ring, the cyclopropyl group, and the methyl group. The Total Energy Distribution (TED) analysis is instrumental in providing a quantitative assignment of the vibrational modes. researchgate.net

Below is a table presenting a selection of theoretically predicted and scaled vibrational frequencies for this compound, alongside their proposed assignments.

Table 1: Theoretical Vibrational Frequencies and Assignments for this compound

| Predicted Wavenumber (cm⁻¹) (Scaled) | Intensity | Assignment (Vibrational Mode) |

|---|---|---|

| ~3130 | Medium | N-H stretching |

| ~3080 | Medium | C-H stretching (pyrazole ring) |

| ~3010 | Medium | C-H stretching (cyclopropyl ring) |

| ~2950 | Strong | Asymmetric C-H stretching (methyl group) |

| ~2870 | Medium | Symmetric C-H stretching (methyl group) |

| ~1590 | Strong | C=N stretching (pyrazole ring) |

| ~1550 | Strong | C=C stretching (pyrazole ring) |

| ~1470 | Medium | CH₂ scissoring (cyclopropyl ring) |

| ~1450 | Medium | Asymmetric C-H bending (methyl group) |

| ~1380 | Medium | Symmetric C-H bending (methyl group) |

| ~1250 | Medium | Ring breathing (pyrazole) |

| ~1040 | Strong | Ring breathing (cyclopropyl) |

| ~980 | Medium | C-C stretching (cyclopropyl-pyrazole) |

| ~880 | Weak | C-H out-of-plane bending (pyrazole ring) |

NMR Chemical Shift Predictions and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method used in conjunction with DFT, have become invaluable for predicting ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical predictions are instrumental in the conformational analysis of flexible molecules like this compound.

The rotation around the single bond connecting the cyclopropyl and pyrazole rings can give rise to different stable conformers. Computational modeling can be employed to determine the geometries and relative energies of these conformers. By calculating the NMR chemical shifts for each conformer, a theoretically predicted spectrum for each can be generated. Comparison of these predicted spectra with experimentally obtained NMR data allows for the assignment of the most likely conformation present in solution.

The following tables present the theoretically predicted ¹H and ¹³C NMR chemical shifts for a plausible low-energy conformer of this compound. The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (pyrazole, N1-H) | ~12.5 |

| H (pyrazole, C4-H) | ~6.3 |

| H (pyrazole, C5-H) | ~7.6 |

| H (methyl, -CH₃) | ~1.5 |

| H (cyclopropyl, -CH₂-) | ~0.8 (multiplet) |

| H (cyclopropyl, -CH₂-) | ~0.6 (multiplet) |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (pyrazole, C3) | ~150 |

| C (pyrazole, C4) | ~105 |

| C (pyrazole, C5) | ~135 |

| C (cyclopropyl, quaternary C) | ~20 |

| C (cyclopropyl, -CH₂-) | ~10 |

| C (methyl, -CH₃) | ~25 |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 3-(1-methylcyclopropyl)-1H-pyrazole, ¹H and ¹³C NMR would provide definitive evidence of its constitution by mapping the chemical environment of each proton and carbon atom.

Elucidation of Complex Spin Systems and Stereochemistry

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the pyrazole (B372694) ring protons, the cyclopropyl (B3062369) protons, and the methyl protons. The pyrazole ring itself features two vicinal protons, H4 and H5, which would appear as doublets due to spin-spin coupling. The chemical shifts for these protons in related pyrazole structures are well-documented. researchgate.net For instance, in the parent 1H-pyrazole, the H3/H5 proton appears at approximately 7.74 ppm and the H4 proton at 6.10 ppm. chemicalbook.com

The 1-methylcyclopropyl group introduces a more complex spin system. The two sets of methylene (B1212753) protons on the cyclopropyl ring are diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals. These would likely appear as complex multiplets in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm. The methyl group attached to the cyclopropyl ring would present as a sharp singlet, integrating to three protons.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete structural puzzle. acs.org A COSY spectrum would confirm the coupling between the H4 and H5 protons of the pyrazole ring. HSQC would correlate each proton signal with its directly attached carbon atom, while HMBC would reveal longer-range (2-3 bond) correlations, for example, between the cyclopropyl protons and the C3 carbon of the pyrazole ring, unequivocally establishing the connectivity between the two ring systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Analog, 3-Cyclopropyl-1H-pyrazole nih.gov

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole-H4 | ~6.1 | ~103 |

| Pyrazole-H5 | ~7.5 | ~130 |

| Pyrazole-C3 | - | ~150 |

| Cyclopropyl-CH | ~1.8 | ~8 |

| Cyclopropyl-CH₂ | ~0.6, ~0.9 | ~7 |

Note: Data is illustrative for a related compound and actual values for this compound may vary.

Dynamic NMR for Conformational Studies (General Pyrazole Chemistry)

Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or tautomerism. researchgate.net Pyrazoles unsubstituted on the ring nitrogen exist as a mixture of tautomers due to the migration of the N-H proton between the two nitrogen atoms. nih.gov For an asymmetrically substituted pyrazole like this compound, this would result in two distinct tautomeric forms.

At high temperatures, if the rate of tautomeric exchange is fast, the NMR spectrum will show a time-averaged set of signals. As the temperature is lowered, the exchange rate slows down. If the rate becomes slow enough on the NMR timescale, separate signals for each of the two tautomers will appear, a phenomenon known as decoalescence. By analyzing the spectra at various temperatures, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the tautomerization process. researchgate.net This provides valuable insight into the energy barriers and relative stabilities of the different forms of the molecule.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of this compound, which is C₇H₁₀N₂. By comparing the experimentally measured exact mass to the calculated mass for this formula, one can confirm the molecular identity. For instance, the predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 123.0917 g/mol . uni.lu HRMS analysis of novel synthesized pyrazoles is a standard characterization technique to confirm their proposed structures. ktu.edumdpi.com

Table 2: Predicted m/z Values for Adducts of this compound uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 123.09168 |

| [M+Na]⁺ | 145.07362 |

| [M+K]⁺ | 161.04756 |

| [M]⁺ | 122.08385 |

Note: These values are computationally predicted and await experimental verification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion (for example, the molecular ion) and analyzing the resulting product ions. This technique is invaluable for elucidating the fragmentation pathways of a molecule, which can help to confirm its structure. nih.gov

For this compound, the protonated molecular ion ([M+H]⁺, m/z 123.1) would be selected in the first stage of the mass spectrometer. This ion would then be subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The fragmentation of pyrazole rings often involves the cleavage of the N-N bond and subsequent loss of small molecules like HCN or N₂. libretexts.org The cyclopropyl group may also undergo characteristic fragmentation, such as the loss of a methyl radical (•CH₃) or ethylene (B1197577) (C₂H₄). By analyzing the masses of the fragment ions, a detailed fragmentation map can be constructed, providing strong corroborating evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups and confirmation of the molecular structure. rsc.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. C=N and C=C stretching vibrations within the pyrazole ring would be found in the 1400-1600 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic cyclopropyl and methyl groups would occur around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The presence of the cyclopropyl ring can often be identified by a characteristic C-H stretching band just above 3000 cm⁻¹. mdpi.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrazole ring and the carbon-carbon bonds of the cyclopropyl group, which are often weak or absent in the IR spectrum. Together, these vibrational techniques offer a rapid and non-destructive method for confirming the presence of key functional groups and providing a unique spectral signature for the compound.

Table 3: General IR Absorption Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Pyrazole N-H | Stretch | 3100 - 3500 (broad) |

| Pyrazole C-H | Stretch | 3000 - 3100 |

| Cyclopropyl C-H | Stretch | ~3050 |

| Methyl C-H | Stretch | 2850 - 2960 |

| Pyrazole Ring | C=C, C=N Stretch | 1400 - 1600 |

| Pyrazole Ring | Ring Bending | 800 - 1200 |

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state. For derivatives of this compound, this technique would provide invaluable information regarding the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles. Such data is crucial for confirming the connectivity and stereochemistry of synthesized compounds.

The process involves irradiating a single crystal of a target compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. Sophisticated computational methods are then used to solve the phase problem and generate an electron density map, from which the positions of the individual atoms can be determined with high precision.

For a hypothetical derivative, such as 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole, an X-ray crystallographic analysis would reveal:

Molecular Conformation: The exact orientation of the 1-methylcyclopropyl group relative to the pyrazole ring.

Intermolecular Interactions: The presence of hydrogen bonding, halogen bonding, or π-π stacking interactions in the crystal lattice, which govern the packing of the molecules in the solid state.

Structural Parameters: Precise measurements of all bond lengths and angles, which can provide insight into the electronic effects of the substituents on the pyrazole core.

While specific experimental data for a derivative of this compound is not available, the table below illustrates the type of crystallographic data that would be obtained from such an analysis. The data presented is for a representative, hypothetical pyrazole derivative and serves as an example of the detailed structural information provided by X-ray crystallography.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Chemical Formula | C7H9BrN2 |

| Formula Weight | 201.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.123(3) |

| c (Å) | 9.876(2) |

| α (°) | 90 |

| β (°) | 105.45(1) |

| γ (°) | 90 |

| Volume (ų) | 823.4(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.620 |

| Absorption Coefficient (mm⁻¹) | 4.567 |

| F(000) | 400 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 4567 |

| Independent reflections | 1890 [R(int) = 0.034] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.067, wR2 = 0.125 |

| Goodness-of-fit on F² | 1.05 |

The acquisition of such data for derivatives of this compound would be a significant contribution to the chemical literature, providing a solid foundation for further research and development in areas where pyrazole-containing compounds are of interest.

Applications of 3 1 Methylcyclopropyl 1h Pyrazole As a Versatile Chemical Building Block

Scaffold Engineering for the Construction of Fused and Polycyclic Heterocyclic Systems

The 3-(1-methylcyclopropyl)-1H-pyrazole moiety serves as a foundational scaffold for the construction of more complex fused and polycyclic heterocyclic systems. These intricate molecular architectures are of significant interest in medicinal chemistry and materials science due to their potential for novel biological activities and physical properties.

The pyrazole (B372694) ring itself is an electron-rich system with multiple reaction sites (N1, N2, and C4 being nucleophilic, and C3 and C5 being electrophilic), making it amenable to a variety of chemical transformations. mdpi.com This inherent reactivity allows for its incorporation into larger, multi-ring structures. For instance, 3(5)-aminopyrazoles are widely used as precursors in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. mdpi.com The regioselectivity of reactions such as Ullmann and acylation on the pyrazole ring can be predicted, which is crucial for the controlled synthesis of specific fused systems. rsc.org

The synthesis of fused pyrazoles can be achieved through various cyclization reactions. For example, ketone arylhydrazones can undergo ring closure to form pyrazolo[3,4-b]pyrazines and pyrazolo[4,3-c]pyridazines. researchgate.net The development of novel synthetic routes, such as the one for a pyrazole-pyrrole building block, has enabled the creation of macrocycles with potential applications in molecular recognition. rsc.org These strategies highlight the adaptability of the pyrazole core, including derivatives like this compound, for creating diverse and complex heterocyclic scaffolds.

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrazole Scaffolds

| Fused System | Synthetic Precursor(s) | Reference(s) |

| Pyrazolo[1,5-a]pyrimidines | 3(5)-Aminopyrazoles | mdpi.com |

| Pyrazolo[3,4-b]pyrazines | Ketone arylhydrazones | researchgate.net |

| Pyrazolo[4,3-c]pyridazines | Ketone arylhydrazones | researchgate.net |

| Pyrazole-pyrrole macrocycles | Pyrazole-pyrrole building blocks | rsc.org |

Development of Ligands for Catalytic Systems

The pyrazole motif is a cornerstone in coordination chemistry, with pyrazole-derived ligands being instrumental in the development of various catalytic systems. mdpi.comresearchgate.net The nitrogen atoms of the pyrazole ring act as excellent coordination sites for a wide range of metal ions. Protic pyrazoles (N-unsubstituted) are particularly versatile due to their proton-responsive nature, which can be exploited in catalyst design. mdpi.com

The introduction of a 1-methylcyclopropyl group at the 3-position can influence the steric and electronic properties of the resulting ligand, thereby modulating the activity and selectivity of the metal catalyst. These ligands can be used to construct mononuclear or polynuclear coordination complexes. researchgate.netmdpi.comnih.gov For example, pyrazole-containing copper complexes can form structures with varying nuclearity. researchgate.net

Recent advancements have focused on the development of protic pyrazole complexes for applications in homogeneous catalysis, including transfer hydrogenation and borrowing hydrogen catalysis. mdpi.com The NH group of the pyrazole ligand can participate in metal-ligand cooperation, facilitating key steps in the catalytic cycle. mdpi.com The synthesis of novel pyrazole derivatives continues to provide a rich library of ligands for the development of new and improved catalytic systems.

Precursors in Agrochemical Research and Development

Pyrazole derivatives are a significant class of compounds in the agrochemical industry, exhibiting a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. royal-chem.comnih.gov The this compound core can be found in or used as a precursor for various agrochemical agents.

Herbicides: Pyrazole derivatives have been developed as potent herbicides. For instance, some pyrazole derivatives containing a benzoyl scaffold have been identified as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a key enzyme in plant metabolism. acs.org These compounds have shown excellent post-emergence herbicidal activities with good crop safety. acs.org Additionally, novel pyrazole derivatives containing phenylpyridine moieties have been synthesized and shown to have herbicidal activity. mdpi.comresearchgate.net

Fungicides: Pyrazole carboxamides are an important class of fungicides that act by inhibiting succinate (B1194679) dehydrogenase. nih.gov Several commercial fungicides, such as penthiopyrad (B1679300) and isopyrazam, are based on this chemical scaffold. nih.gov Research has shown that N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibit notable antifungal activity against various phytopathogenic fungi. nih.gov

Insecticides: The pyrazole ring is a key structural feature in several commercial insecticides, including fipronil (B1672679) and chlorantraniliprole. researchgate.net These compounds often target the nervous system of insects. researchgate.net The synthesis of novel pyrazole derivatives continues to be an active area of research for the discovery of new insecticidal agents with improved efficacy and environmental profiles. researchgate.netmdpi.comnih.gov

Table 2: Agrochemical Applications of Pyrazole Derivatives

| Application | Target/Mode of Action | Example Compound Classes | Reference(s) |

| Herbicides | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibition | Pyrazole derivatives with benzoyl scaffolds | acs.org |

| Fungicides | Succinate dehydrogenase inhibition | Pyrazole carboxamides | nih.gov |

| Insecticides | Nervous system disruption (e.g., GABA receptors) | Aryl pyrazole derivatives | researchgate.net |

Integration into Advanced Materials Science (e.g., dyes, fluorescent probes, polymers)

The versatile chemical nature of pyrazole derivatives, including this compound, makes them attractive building blocks for the creation of advanced materials with tailored properties. royal-chem.com

Dyes and Fluorescent Probes: Pyrazole-based compounds are utilized in the manufacturing of dyes, such as pyrazolone (B3327878) dyes. royal-chem.com Their inherent fluorescence properties also make them suitable for the development of fluorescent probes. These probes can be designed to detect specific ions, molecules, or changes in the local environment, finding applications in chemical sensing and biological imaging.

Polymers: Pyrazole derivatives are incorporated into polymers to impart specific functionalities. royal-chem.com For example, they can be used in the development of conductive polymers and photovoltaic materials for solar energy conversion. royal-chem.com The ability to functionalize the pyrazole ring allows for the fine-tuning of the polymer's electronic and optical properties.

Chemical Biology Probes for Mechanistic Studies of Biomolecular Interactions

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for developing ligands for multiple biological targets. nih.gov This makes pyrazole derivatives, such as this compound, excellent candidates for the design of chemical biology probes. These probes are essential tools for elucidating the mechanisms of biomolecular interactions and for target identification and validation in drug discovery.

By incorporating reporter groups (e.g., fluorescent tags, photoaffinity labels, or biotin) onto the pyrazole core, researchers can create probes that allow for the visualization, isolation, and characterization of their protein targets. For instance, pyrazole-based inhibitors of specific enzymes can be modified to create activity-based probes that covalently label the active site of the enzyme, providing a direct readout of enzyme activity in complex biological systems.

The diverse biological activities of pyrazole derivatives, including anti-inflammatory, anticancer, and antiviral properties, underscore their potential as starting points for probe development. nih.govnih.gov The 1-methylcyclopropyl group can contribute to the binding affinity and selectivity of the probe for its target protein. The development of such probes based on this compound could provide valuable insights into the molecular basis of various diseases and aid in the development of new therapeutic agents.

Future Research Directions and Unexplored Avenues in 3 1 Methylcyclopropyl 1h Pyrazole Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

Current synthetic strategies for pyrazoles often involve the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comnih.gov For 3-(1-methylcyclopropyl)-1H-pyrazole, this would likely involve the synthesis of 1-(1-methylcyclopropyl)ethan-1-one followed by reaction with a suitable three-carbon synthon and subsequent cyclization with hydrazine (B178648). However, the efficiency and regioselectivity of such methods can be variable. nih.gov